2-Fluoro-2-methylpropane-1,3-diol

Description

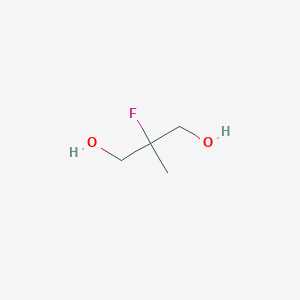

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c1-4(5,2-6)3-7/h6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUWUDHHHYZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis of 2-Fluoro-2-methylpropane-1,3-diol, conducted in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, provides specific details about the arrangement of hydrogen atoms. google.com The spectrum is characterized by three distinct sets of signals, corresponding to the methyl, methylene (B1212753), and hydroxyl protons. google.com

The methyl (CH₃) protons appear as a doublet, a result of coupling to the neighboring fluorine atom. The two equivalent methylene (CH₂) groups appear as a doublet of doublets, indicating coupling to both the adjacent hydroxyl (OH) protons and the fluorine atom on the central carbon. google.com The two hydroxyl protons present as a triplet, arising from coupling with the adjacent methylene protons. google.com

Interactive Table: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Details |

| Methyl (CH ₃) | 1.18 | Doublet (d) | 3H | Coupled to fluorine |

| Methylene (CH ₂) | 3.42 | Doublet of Doublets (dd) | 4H | Coupled to -OH and fluorine |

| Hydroxyl (OH ) | 4.80 | Triplet (t) | 2H | Coupled to methylene protons |

Data sourced from a 300 MHz spectrum in DMSO-d₆. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

While specific experimental ¹³C NMR data for this compound is not widely available in published literature, the expected spectrum can be predicted based on the molecule's structure. The molecule's symmetry suggests the presence of three distinct carbon signals.

Quaternary Carbon (C2): The carbon atom bonded to the fluorine (C2) is expected to show the most significant effect. Its chemical shift will be shifted downfield and the signal will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF), which typically ranges from 170-270 Hz.

Methylene Carbons (C1, C3): The two equivalent hydroxymethyl carbons are chemically identical and should produce a single signal. This signal is expected to be a doublet due to two-bond coupling with the fluorine atom (²JCF), which is typically in the range of 20-30 Hz.

Methyl Carbon (C4): The methyl carbon will also experience coupling to the fluorine atom. This two-bond coupling (²JCF) will split the signal into a doublet.

Interactive Table: Predicted ¹³C NMR Assignments

| Carbon Atom | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Expected Coupling Constant (JCF) |

| C2 (Quaternary) | 95 - 105 | Doublet | ~170 - 270 Hz (¹JCF) |

| C1, C3 (Methylene) | 65 - 75 | Doublet | ~20 - 30 Hz (²JCF) |

| C4 (Methyl) | 20 - 30 | Doublet | ~20 - 30 Hz (²JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. google.com For this compound, a single ¹⁹F NMR signal would be expected, as there is only one fluorine atom in the molecule. The multiplicity of this signal provides insight into the neighboring protons. Due to coupling with the four protons on the adjacent methylene groups (C1 and C3) and the three protons on the methyl group, the signal would likely appear as a complex multiplet. Decoupling the protons would simplify this to a singlet. The chemical shift provides information about the electronic environment of the fluorine atom.

Multi-dimensional NMR Techniques (e.g., 2D ¹H–¹H NOE)

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands. While a specific experimental spectrum is not publicly available, the expected key vibrational frequencies can be predicted.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups, with the broadening caused by intermolecular hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are anticipated, corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range is characteristic of the C-O stretching vibration of the primary alcohol groups.

C-F Stretch: A strong, distinct absorption band is expected in the 1000-1400 cm⁻¹ region, which is characteristic of the carbon-fluorine bond stretch.

Interactive Table: Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad (IR) |

| C-H Stretch | Alkane (-CH₃, -CH₂) | 2850 - 3000 | Strong (IR, Raman) |

| C-O Stretch | Primary Alcohol | 1000 - 1260 | Strong (IR) |

| C-F Stretch | Fluoroalkane | 1000 - 1400 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Insights

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₄H₉FO₂, giving it a molecular weight of approximately 108.11 g/mol .

While the compound's identity has been confirmed by mass spectral analysis in various studies, detailed public data on its fragmentation pattern is scarce. google.com Based on the structure, the following fragmentation pathways are likely under electron ionization (EI):

Loss of Water: A peak corresponding to the loss of a water molecule ([M-18]⁺) is a common fragmentation for alcohols.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is a favorable pathway. Loss of a hydroxymethyl radical (•CH₂OH, 31 amu) would result in a fragment ion at m/z 77.

Loss of Methyl Group: Cleavage of the methyl group ([M-15]⁺) could occur.

The molecular ion peak ([M]⁺) for alcohols is often weak or entirely absent in EI-MS due to the instability of the parent ion.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

A thorough search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed research findings regarding its crystal structure, including unit cell parameters, space group, and specific atomic coordinates, are not available at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. This method involves passing X-rays through a high-quality single crystal of the compound. The resulting diffraction pattern is analyzed to create an electron density map, from which the precise arrangement of atoms within the crystal lattice can be determined. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Although no specific data for this compound could be located, a hypothetical data table for a related, structurally characterized compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Table: Hypothetical Crystallographic Data

Please note: The following data is for illustrative purposes only and does not represent the actual crystallographic data for this compound.

| Parameter | Value |

| Empirical Formula | C₄H₉FO₂ |

| Formula Weight | 108.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. For fluorinated compounds, these calculations can quantify the significant effects of the highly electronegative fluorine atom.

Density Functional Theory (DFT) has become a primary tool for studying fluorinated organic molecules due to its favorable balance of computational cost and accuracy. Methods such as the B3LYP hybrid functional, often paired with basis sets like Dunning's correlation-consistent sets (e.g., cc-pVDZ), are employed to optimize the molecular geometry and calculate a wide range of properties. nih.gov

For 2-fluoro-2-methylpropane-1,3-diol, DFT calculations can elucidate:

Electron Distribution: Mapping the molecular electrostatic potential to visualize how the fluorine atom withdraws electron density, influencing the acidity of the hydroxyl protons.

Thermodynamic Properties: Predicting heats of formation and reaction energies for processes involving the diol.

The application of DFT to fluorinated systems is crucial for understanding how fluorine substitution alters the electronic landscape, which in turn dictates chemical behavior. nih.gov

| Computational Method | Typical Basis Set | Key Applications for Fluorinated Diols |

|---|---|---|

| Density Functional Theory (DFT) | cc-pVDZ, 6-311+G** | Geometry Optimization, Electronic Properties, Reaction Pathways |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVDZ | Conformational Analysis, Intermolecular Interactions |

| Hartree-Fock (HF) | cc-pVDZ | Initial Wavefunction Guess, Comparative Orbital Analysis |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical data. While computationally more demanding than DFT, they are vital for benchmarking results and for systems where electron correlation is critical. For instance, MP2 calculations are particularly well-suited for accurately describing the non-covalent interactions that govern the conformational preferences of flexible molecules like diols. nih.gov These methods provide a rigorous framework for validating the electronic structures and energies predicted by DFT. nih.gov

Conformational Analysis and Energetic Landscapes

The flexibility of this compound arises from rotation around the C-C single bonds. This rotation gives rise to various conformers with different spatial arrangements and energies. The study of 1,3-propanediol (B51772) shows that its conformations are designated by the sequence of dihedral angles along the carbon backbone, with common arrangements being trans (T, ~180°) and gauche (G, ~60°). nih.gov

For this compound, the energetic landscape is more complex due to steric hindrance from the methyl group and electrostatic interactions involving the fluorine atom. Key considerations include:

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond to form between one of the hydroxyl groups and the fluorine atom or the other hydroxyl oxygen.

Gauche and Trans Conformers: The relative stability of conformers arising from the rotation of the two hydroxymethyl (-CH₂OH) groups.

Steric Repulsion: The steric clash between the methyl group and the hydroxymethyl groups can destabilize certain conformations.

Computational modeling can predict the relative energies of these conformers, identifying the most stable, low-energy structures that the molecule is most likely to adopt. nih.gov

| Conformer | Description | Relative Energy (kJ/mol) | Key Interaction |

|---|---|---|---|

| I | Anti-periplanar OH groups, F gauche to both | 0.0 (Reference) | Minimized steric hindrance |

| II | Intramolecular H-bond (O-H···F) | 2.5 | Stabilizing H-bond |

| III | Intramolecular H-bond (O-H···O) | 4.1 | Stabilizing H-bond |

| IV | Gauche arrangement of OH groups | 6.8 | Gauche interaction |

Reaction Pathway Modeling and Transition State Investigations

Computational chemistry is instrumental in modeling reaction mechanisms. For a diol, a common reaction is acid-catalyzed dehydration. Modeling this reaction for this compound would involve mapping the potential energy surface for the protonation of a hydroxyl group, the loss of water to form a carbocation intermediate, and subsequent rearrangement or elimination steps.

DFT calculations are used to locate the geometries and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. These investigations can reveal how the fluorine and methyl substituents influence the stability of the transition states and intermediates, thereby controlling the reaction rate and outcome.

Impact of Fluorine Substitution on Molecular Orbital Characteristics and Carbocation Stability

The substitution of a hydrogen atom with fluorine has a profound and dualistic electronic impact. rsc.org

Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the adjacent carbon atom. This generally destabilizes any positive charge on that carbon. brainly.comlibretexts.org

Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated into an adjacent empty p-orbital (+R effect or resonance). This back-donation can help stabilize a carbocation. rsc.orgnih.gov

| Effect | Description | Impact on Adjacent Carbocation | Governing Principle |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds. brainly.com | Destabilizing | Electronegativity |

| Resonance Effect (+R) | Donation of lone-pair electrons into an empty p-orbital. nih.gov | Stabilizing | Orbital Overlap |

Prediction of Spectroscopic Parameters from Computational Models

Computational models can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structure verification.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule. The predicted ¹⁹F chemical shift is particularly sensitive to the electronic environment created by the surrounding groups.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of calculated peaks, such as the O-H stretching of the alcohol groups and the C-F stretching vibration, can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the presence of these functional groups. nih.gov

These computational predictions provide a direct link between the calculated molecular structure and the experimental data, offering a robust method for characterization.

Reaction Mechanisms and Chemical Transformations Involving 2 Fluoro 2 Methylpropane 1,3 Diol

Reactivity of the Fluoroalkane Moiety

The presence of a fluorine atom on a tertiary carbon atom defines the reactivity of the fluoroalkane portion of the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, which significantly impacts its reactivity in substitution reactions. chemguide.co.uk

Nucleophilic Substitution Mechanisms at the Fluorine-Bearing Carbon (e.g., SN1, SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the fluoride (B91410) ion, by a nucleophile. The mechanism of this substitution is heavily influenced by the structure of the substrate. organic-chemistry.org

For 2-fluoro-2-methylpropane-1,3-diol, the fluorine atom is attached to a tertiary carbon. This structural feature strongly favors the SN1 (Substitution Nucleophilic Unimolecular) mechanism over the SN2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.orgucsb.edu

The SN1 reaction proceeds through a stepwise mechanism:

Formation of a Carbocation: The rate-determining step involves the slow ionization of the carbon-fluorine bond to form a tertiary carbocation and a fluoride ion. masterorganicchemistry.comchemist.sg The stability of the resulting tertiary carbocation is a key driving force for this pathway. ucsb.edu

Nucleophilic Attack: A nucleophile then rapidly attacks the planar carbocation intermediate. organic-chemistry.org This attack can occur from either face of the carbocation.

The SN2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ulethbridge.camasterorganicchemistry.com This mechanism is subject to steric hindrance. ulethbridge.ca In the case of this compound, the tertiary nature of the fluorine-bearing carbon, with its bulky methyl and hydroxymethyl groups, sterically hinders the backside attack required for an SN2 reaction, making this pathway highly unfavorable. ucsb.edu

However, the fluoride ion is a poor leaving group due to the high strength of the C-F bond and the basicity of F⁻. chemguide.co.uk Therefore, nucleophilic substitution at the tertiary carbon of this compound via an SN1 mechanism would require harsh reaction conditions or acid catalysis to facilitate the departure of the fluoride ion.

Table 1: Factors Influencing Nucleophilic Substitution Mechanism at the Tertiary Carbon of this compound

| Factor | Influence on this compound | Favored Mechanism |

|---|---|---|

| Substrate Structure | Tertiary alkyl fluoride | SN1 libretexts.orgucsb.edu |

| Carbocation Stability | Formation of a stable tertiary carbocation | SN1 masterorganicchemistry.com |

| Steric Hindrance | High steric hindrance around the reaction center | SN1 (SN2 is disfavored) ulethbridge.ca |

| Leaving Group Ability | Fluoride (F⁻) is a poor leaving group | Reaction is generally slow chemguide.co.uk |

| Solvent | Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate | SN1 libretexts.org |

| Nucleophile | Weak nucleophiles (e.g., water, alcohols) | SN1 libretexts.org |

Stereochemical Implications of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism. The tertiary carbon in this compound is prochiral. A substitution reaction that replaces the fluorine atom with a different fourth group will create a chiral center.

SN1 Stereochemistry: The SN1 mechanism proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either the top or bottom face with roughly equal probability. organic-chemistry.org This leads to the formation of a nearly equal mixture of two enantiomers, a product that is said to be a racemic mixture . masterorganicchemistry.com Therefore, if a substitution reaction at the fluorine-bearing carbon of this compound were to proceed via an SN1 pathway, it would result in racemization at the newly formed stereocenter.

SN2 Stereochemistry: In the unlikely event of an SN2 reaction, the mechanism involves a backside attack by the nucleophile, which leads to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com If one were to start with a single enantiomer of a chiral analog of this compound, the SN2 product would be the opposite enantiomer. masterorganicchemistry.com

Transformations of the Primary Hydroxyl Functional Groups

The two primary hydroxyl (-OH) groups in this compound are reactive sites for a variety of common organic transformations, including esterification, etherification, and protection/deprotection reactions.

Esterification and Transesterification Reactions

Esterification is the process of forming an ester from an alcohol and a carboxylic acid, or a carboxylic acid derivative. The primary hydroxyl groups of this compound can be readily converted into esters. libretexts.org This can be achieved through several methods:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium process.

Reaction with Acyl Chlorides or Anhydrides: A more reactive and generally irreversible method involves reacting the diol with an acyl chloride or acid anhydride, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also possible. In this case, this compound would be reacted with an existing ester in the presence of an acid or base catalyst. Depending on the stoichiometry, mono- or di-ester products can be formed.

Etherification Pathways

The hydroxyl groups can also be converted into ethers. A common method for this transformation is the Williamson Ether Synthesis . This pathway involves two steps:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

For this compound, this method could be used to synthesize a variety of ethers by reacting the corresponding alkoxide(s) with different alkyl halides. Due to the presence of two hydroxyl groups, controlling the stoichiometry of the base and alkyl halide would be necessary to achieve selective mono- or di-etherification.

Selective Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to "protect" the reactive hydroxyl groups to prevent them from interfering with reactions at other sites of the molecule. libretexts.org A good protecting group must be easy to install, stable under specific reaction conditions, and easy to remove selectively. uchicago.edu

For a 1,3-diol like this compound, cyclic protecting groups are particularly effective.

Acetal (B89532) Formation: The two primary hydroxyl groups can be protected simultaneously by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst to form a cyclic acetal (a 1,3-dioxane (B1201747) ring). libretexts.org For example, benzaldehyde (B42025) forms a benzylidene acetal, and acetone (B3395972) forms an acetonide. uchicago.edu These acetals are stable to basic and nucleophilic reagents but can be easily removed (deprotected) by treatment with aqueous acid. libretexts.org

Other common alcohol protecting groups include:

Silyl (B83357) Ethers: Reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) yields a silyl ether. Silyl ethers are robust but can be selectively removed using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Ethers: Groups like benzyl (B1604629) (Bn) ethers can be formed and are stable to many conditions but can be removed by catalytic hydrogenation. libretexts.org

The choice of protecting group depends on the specific reaction conditions that need to be tolerated in subsequent synthetic steps.

Table 2: Common Protecting Groups for the Hydroxyl Functions of this compound

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

|---|---|---|

| Cyclic Acetal (e.g., Benzylidene) | Benzaldehyde, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) libretexts.org |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid masterorganicchemistry.com |

| Benzyl (Bn) Ether | Benzyl bromide (BnBr), strong base (e.g., NaH) | Catalytic hydrogenation (H₂, Pd/C) libretexts.org |

Intramolecular Cyclization Reactions (e.g., formation of cyclic ethers or acetals)

Diols are well-known precursors for the synthesis of heterocyclic compounds through intramolecular cyclization. In the case of this compound, the 1,3-disposition of its two hydroxyl groups makes it an ideal candidate for forming six-membered rings.

Under acid-catalyzed conditions, the diol can undergo cyclization to form a cyclic ether. oxfordsciencetrove.com This reaction typically involves the protonation of one hydroxyl group, which then departs as a water molecule, creating a carbocation. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the electron-deficient carbon to close the ring.

Furthermore, this compound can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. oxfordsciencetrove.comchemistrysteps.com This transformation is particularly efficient when it leads to the formation of stable five- or six-membered heterocyclic rings. oxfordsciencetrove.com The resulting structure, a substituted 1,3-dioxane, can be used as a protecting group for the diol or the carbonyl compound, as it is stable under basic conditions but can be cleaved by acid treatment. chemistrysteps.com

Table 1: Intramolecular Cyclization Products of this compound

| Reactant | Conditions | Product | Ring System |

| Aldehyde (R-CHO) | Acid Catalyst | 5-Fluoro-5-methyl-2-substituted-1,3-dioxane | Cyclic Acetal |

| Ketone (R₂C=O) | Acid Catalyst | 5-Fluoro-5-methyl-2,2-disubstituted-1,3-dioxane | Cyclic Ketal |

| Itself | Acid Catalyst | 4-Fluoro-4-methyl-oxacyclohexan-1-ol | Cyclic Ether |

Polymerization and Polycondensation Reactions as Monomer

The bifunctional nature of this compound, possessing two reactive hydroxyl groups, allows it to act as a monomer in step-growth polymerization. wikipedia.orggdckulgam.edu.in In polycondensation reactions, it can react with other difunctional monomers, such as dicarboxylic acids or their derivatives, to form polyesters. chemistrysteps.comgdckulgam.edu.in The polymer chain grows stepwise as monomer units are linked by the formation of ester bonds, with the concurrent elimination of a small molecule like water. gdckulgam.edu.in

Incorporation into Fluorinated Polyurethanes

A significant application for fluorinated diols is in the synthesis of fluorinated polyurethanes (FPUs). nih.govresearchgate.net this compound can be employed as a fluorinated chain extender in the reaction between a diisocyanate and a polyol (the soft segment). nih.govmdpi.com

The synthesis typically follows a stepwise polymerization process. nih.gov The incorporation of the fluorinated diol into the polymer's hard segment can significantly alter the final properties of the polyurethane. researchgate.netmdpi.com The presence of the C-F bond is known to enhance thermal stability, chemical resistance, and hydrophobicity, and can lower the surface energy of the resulting material. nih.gov Researchers have successfully synthesized FPUs using various fluorinated diols, demonstrating that these monomers can lead to polymers with desirable characteristics, such as low glass transition temperatures. researchgate.netmdpi.com The reaction can be carried out either in a solvent or in the melt, and while sometimes catalysts are used, the polyaddition can proceed smoothly without them. researchgate.netmdpi.com

Biocatalytic Polymerization with Fluorinated Diols

In the pursuit of greener and more sustainable chemical processes, biocatalysis has emerged as a powerful tool for polymer synthesis. nih.gov Enzymatic polymerization offers mild reaction conditions and high selectivity, which can be advantageous over traditional chemical methods. nih.gov

Lipases, particularly immobilized forms like Novozyme 435 (lipase B from Candida antarctica), have been extensively used to catalyze polycondensation reactions. nih.govmdpi.com These enzymes can facilitate the reaction between diols and dicarboxylic acids (or their esters) to produce polyesters. mdpi.com Studies have shown the successful enzymatic polymerization of various diols, including aliphatic and furan-based monomers. nih.govmdpi.com While specific studies on this compound may be limited, the established success of using lipases for the polymerization of a wide range of diols suggests this is a viable and promising route for its incorporation into polyesters under environmentally benign conditions. mdpi.comresearchgate.net This method avoids the need for harsh catalysts and high temperatures often associated with conventional polymerization. nih.gov

General Reactions of Diols in Organic Synthesis

As a diol, this compound is expected to undergo the typical reactions of alcohols, although its reactivity may be influenced by the electronic effects of the fluorine atom. The two hydroxyl groups can participate in a range of transformations:

Esterification: Diols react with carboxylic acids, acid chlorides, or anhydrides to form esters. With two hydroxyl groups, this compound can form either a monoester or a diester. chemistrysteps.comfiveable.me

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (like the Williamson ether synthesis) can convert the hydroxyl groups to ether linkages.

Oxidation: The primary hydroxyl groups of the diol can be oxidized. Depending on the oxidizing agent and reaction conditions, they can be converted to aldehydes or further to carboxylic acids. chemistrysteps.com

Conversion to Halides: The hydroxyl groups can be substituted by halogens using reagents such as thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

Protecting Group Formation: As mentioned previously, diols are widely used to protect carbonyl groups of aldehydes and ketones by forming cyclic acetals and ketals. oxfordsciencetrove.comchemistrysteps.comwikipedia.org This is a reversible process, making it a valuable strategy in multi-step organic synthesis. chemistrysteps.com

Table 2: Summary of General Diol Reactions

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Esterification | Carboxylic Acid / Acid Halide | -OH → -O-C(=O)R |

| Etherification | Alkyl Halide, Base | -OH → -OR |

| Oxidation | Oxidizing Agent (e.g., PCC, KMnO₄) | -CH₂OH → -CHO or -COOH |

| Halogenation | SOCl₂, PBr₃ | -OH → -Cl, -Br |

| Acetal/Ketal Formation | Aldehyde/Ketone, Acid Catalyst | Diol → Cyclic Acetal/Ketal |

Advanced Applications and Role As a Synthetic Intermediate

Precursor in High-Performance Material Science

The presence of fluorine in 2-Fluoro-2-methylpropane-1,3-diol is critical for developing polymers with specialized properties. Fluorine's high electronegativity and low polarizability impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to the resulting materials.

Synthesis of Functional Fluoropolymers and Copolymers

This compound serves as a key monomer in the creation of functional fluoropolymers and copolymers. The hydroxyl groups of the diol enable its incorporation into polymer chains through esterification or etherification reactions. In copolymerization, it can be combined with other monomers, such as styrene (B11656) or acrylates, to tailor the properties of the final material. molbase.com For instance, it can be used in radical copolymerization processes to produce polymers with specific functionalities. molbase.com

The synthesis of copolymers using building blocks like perfluoro-2,2-dimethyl-1,3-dioxole demonstrates the integration of fluorinated cyclic monomers to achieve materials with high optical transparency and low refractive indices, suitable for advanced optical applications. researchgate.net Similarly, the use of fluorinated units in donor-acceptor (D-A) copolymers is crucial for tuning the optoelectronic properties for devices like photovoltaics and light-emitting diodes. nih.gov The incorporation of this compound into such polymer backbones introduces fluorine's unique properties, enhancing the performance of the resulting materials.

Development of Advanced Fluorinated Polyurethanes for Specialized Applications

Fluorinated polyurethanes (FPUs) are a significant class of materials that benefit from the inclusion of fluorinated diols like this compound. dissertationtopic.net These FPUs combine the advantageous properties of conventional polyurethanes—such as good mechanical strength—with the unique attributes conferred by fluorine, including high thermal stability, chemical resistance, and hydrophobicity. mdpi.comcore.ac.uk

This compound can be used as a chain extender in the synthesis of FPUs. dissertationtopic.net The introduction of this fluorinated diol into the hard segments of the polyurethane can significantly enhance the material's properties. researchgate.neteurekalert.org For example, research on novel FPUs using a similar fluorinated gemini (B1671429) diol showed that increasing the content of the fluorinated diol led to a significant increase in the water contact angle (from 81° to over 120°), indicating enhanced hydrophobicity. researchgate.neteurekalert.org Furthermore, the incorporation of such diols can improve the thermal stability and promote better phase separation between the hard and soft segments of the polyurethane. researchgate.net FPUs synthesized with fluorinated diols have shown decomposition onset temperatures between 247–330 °C, demonstrating their suitability for applications in wide temperature ranges. mdpi.com

| Property | Unmodified Polyurethane | Polyurethane with High Fluorinated Diol Content | Reference |

|---|---|---|---|

| Water Contact Angle | 81° | >120° | dissertationtopic.netresearchgate.net |

| Phase Separation | Standard | Improved | researchgate.net |

| Thermal Stability (Thmax of Hard Segments) | 327.0 °C | 353.5 °C | google.com |

Modification of Polyester (B1180765) Resins

In the field of polyester resins, diols are fundamental building blocks. While direct studies on this compound are limited, the role of its non-fluorinated analog, 2-Methyl-1,3-propanediol (B1210203) (MPO), provides significant insight. google.comhelsinki.fi MPO is used to enhance unsaturated and saturated polyester resins, imparting benefits such as increased esterification rates, lighter color, and excellent miscibility with styrene. google.com It provides a balance of tensile strength, elongation, and flexibility. google.com

By analogy, this compound is expected to offer similar structural benefits due to its branched nature, while also introducing the distinct advantages of fluorination. The fluorine atom would likely enhance the chemical resistance, water resistance, and weatherability of the polyester resin beyond what is achievable with standard glycols. google.com Fluorinated polyester polyols, though less common due to synthetic challenges, are known to be used in creating FPUs. google.com The use of this compound as a monomer could lead to novel polyester resins with superior durability and performance in harsh environments.

Building Block for Specialty Organic Chemicals

The reactivity of the two hydroxyl groups in this compound makes it a versatile starting material for creating more complex molecules with specific functions.

Derivatization for Pharmaceuticals and Agrochemicals

The 2-aminopropane-1,3-diol scaffold is a critical structural motif in medicinal chemistry. A prominent example is the immunosuppressive drug Fingolimod (FTY720), which is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. google.com Research has shown that a series of 2-substituted 2-aminopropane-1,3-diols possess significant immunosuppressive activity. google.com

This compound serves as an excellent precursor for synthesizing novel analogs of such bioactive compounds. Through established chemical transformations, the hydroxyl groups can be converted into other functional groups or used as points of attachment for various side chains. The introduction of a fluorine atom at the C2 position is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Derivatization procedures such as alkylation and acylation can be employed to modify the diol structure for use in pharmaceutical and agrochemical applications. nih.gov Therefore, this compound is a valuable building block for generating new chemical entities for screening and development in these fields. rsc.org

Role in Non-Isocyanate Polyurethane (NIPU) Chemistry

Growing health and environmental concerns over the use of toxic isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). eurekalert.org One of the most prominent NIPU synthesis routes involves the reaction of cyclic carbonates with amines. eurekalert.orgkobe-u.ac.jp Diols like this compound are key starting materials for preparing the necessary precursors for this pathway.

Contribution to Enhanced Material Properties (e.g., thermal stability, water resistance)

The incorporation of fluorine atoms into organic molecules can significantly alter the properties of the resulting materials. In the case of this compound, its structure suggests potential for use as a monomer in the synthesis of polymers, such as polyesters and polyurethanes. While specific studies detailing the material properties conferred by this particular diol are not extensively documented in publicly available literature, the general effects of fluorination on polymers are well-established.

Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond energy contributes to the notable thermal stability of fluorinated compounds. When a fluorinated diol like this compound is incorporated into a polymer backbone, it is anticipated to enhance the thermal resistance of the resulting material. For instance, fluorinated polyurethanes are known for their high thermal resistance and low glass transition temperatures. researchgate.net The presence of the fluorine atom can shield the polymer chain from thermal degradation.

Furthermore, the introduction of fluorine can lead to increased hydrophobicity and, consequently, enhanced water resistance. The low polarizability of the C-F bond results in weak intermolecular interactions, which repels water and other polar molecules. This property is critical for applications where materials are exposed to humid environments or direct contact with water.

The methyl group on the same carbon as the fluorine atom in this compound may also influence material properties by providing steric hindrance, which can affect polymer chain packing and, in turn, properties like crystallinity and mechanical strength.

While empirical data for polymers synthesized specifically with this compound is limited, the expected contributions to material properties based on the principles of fluorine chemistry are summarized in the table below.

| Property | Expected Effect of Incorporating this compound | Rationale |

| Thermal Stability | Increased | High bond energy of the C-F bond enhances resistance to thermal degradation. |

| Water Resistance | Increased | The hydrophobic nature of the fluorinated alkyl group repels water. |

| Chemical Resistance | Increased | The inertness of the C-F bond provides protection against chemical attack. |

| Glass Transition Temperature | Potentially Lowered | Fluorination can reduce intermolecular forces, increasing chain flexibility. researchgate.net |

Role in Green Chemistry and Sustainable Synthesis Methods

The role of this compound in the context of green chemistry can be evaluated from two main perspectives: its synthesis and its potential applications.

Current documented methods for the synthesis of this compound often involve the reduction of a diester precursor, such as dimethyl 2-fluoro-2-methylpropanedioate. A common laboratory-scale method utilizes lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com From a green chemistry standpoint, this synthesis route has some drawbacks. Lithium aluminum hydride is a highly reactive and pyrophoric reagent that requires careful handling and anhydrous conditions. The reaction also generates a significant amount of aluminum salt waste, which can be problematic for disposal on a large scale.

The principles of green chemistry encourage the use of catalytic methods and less hazardous reagents. Research into sustainable fluorination and reduction methodologies offers potential alternatives. For example, catalytic hydrogenation is a greener alternative to the use of metal hydrides for reduction, as it often utilizes a recyclable catalyst and produces water as the only byproduct.

Furthermore, the development of safer and more sustainable fluorinating agents is a key area of research in green fluorine chemistry. nottingham.ac.uk Exploring catalytic fluorination techniques could lead to more environmentally benign pathways to fluorinated intermediates like this compound.

On the application side, the use of such fluorinated diols in high-performance polymers could contribute to sustainability if these materials have extended lifetimes and improved durability, reducing the need for replacement. For instance, enhanced thermal stability and water resistance could lead to more robust products.

The table below outlines a green chemistry perspective on the synthesis of this compound.

| Synthesis Aspect | Conventional Method (LiAlH₄ Reduction) | Potential Green Alternative | Green Chemistry Principle Addressed |

| Reducing Agent | Lithium aluminum hydride (stoichiometric) | Catalytic hydrogenation | Atom Economy, Waste Prevention |

| Solvent | Tetrahydrofuran (THF) | Bio-based or recyclable solvents | Use of Safer Solvents and Auxiliaries |

| Safety | Pyrophoric reagent, quenching hazards | Milder reaction conditions | Inherent Safety |

| Waste | Aluminum salt byproducts | Water or minimal byproducts | Waste Prevention |

Q & A

Q. What experimental designs are optimal for studying its reaction kinetics in nucleophilic substitutions?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitors rapid intermediate formation (millisecond resolution).

- Isotopic Labeling : Use - or -labeled reactants to trace mechanistic pathways .

Data Interpretation and Contradictions

Q. How should researchers address conflicting reports on its carcinogenic potential?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models.

- Meta-Analysis : Compare data across studies using IARC criteria; fluorinated diols are often classified as Group 2B (possibly carcinogenic) due to structural analogs like 2,2-bis(bromomethyl)propane-1,3-diol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.